molecular formula C12H24N2O4S B13002819 tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate

Cat. No.: B13002819
M. Wt: 292.40 g/mol
InChI Key: VZDMCTYRWANYDZ-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its tert-butyl group, methylsulfonyl group, and piperidinylcarbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(methylsulfonyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar structure but lacks the methylsulfonyl group.

    tert-Butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate: Similar structure but with a different position of the methylsulfonyl group.

Uniqueness

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-methylsulfonylpiperidin-4-yl)carbamate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13(4)10-6-8-14(9-7-10)19(5,16)17/h10H,6-9H2,1-5H3

InChI Key

VZDMCTYRWANYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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